Dichlorobis(tributylphosphine)nickel(II)
CAS No.:
Cat. No.: VC13769774
Molecular Formula: C24H54Cl2NiP2
Molecular Weight: 534.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H54Cl2NiP2 |
---|---|
Molecular Weight | 534.2 g/mol |
IUPAC Name | dichloronickel;tributylphosphane |
Standard InChI | InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Standard InChI Key | KPFOFXWYYUNJOZ-UHFFFAOYSA-L |
SMILES | CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl |
Canonical SMILES | CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Dichlorobis(tributylphosphine)nickel(II) is systematically named according to IUPAC guidelines as dichloronickel; tributylphosphane . Its molecular formula, , reflects the coordination of two tributylphosphine ligands () and two chloride ions around a central nickel(II) cation. The compound’s CAS registry number, 15274-43-8, and EC number 624-942-2 are critical identifiers for regulatory and commercial purposes .
Table 1: Key Identifiers and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 534.23 g/mol | |
Melting Point | 43–45°C | |
Boiling Point | 244.8°C | |
Appearance | Red to purple powder or crystals | |
Solubility in Water | Insoluble | |
Density | Not reported |
Coordination Geometry and Spectroscopic Features
The compound adopts a tetrahedral geometry in its paramagnetic state, as evidenced by magnetic susceptibility measurements and X-ray crystallography . The nickel center coordinates with two chloride ligands and two tributylphosphine groups, with Ni–P bond lengths averaging 2.32 Å and Ni–Cl distances of 2.21 Å . These structural parameters contrast with square-planar nickel-phosphine complexes, where stronger field ligands induce diamagnetic behavior .
Synthesis and Stability
Thermal and Chemical Stability
The compound exhibits moderate thermal stability, decomposing above 245°C . Storage under inert atmospheres at 2–8°C is recommended to prevent ligand oxidation or hydrolysis . Tributylphosphine’s strong σ-donor and weak π-acceptor characteristics stabilize the nickel center against disproportionation, even in polar aprotic solvents .
Catalytic Applications in Organic Synthesis
Cross-Coupling Reactions
Dichlorobis(tributylphosphine)nickel(II) serves as a precursor for Negishi, Kumada, and Suzuki-Miyaura couplings, albeit with lower activity compared to palladium analogs . Its efficacy stems from the labile chloride ligands, which facilitate oxidative addition of aryl halides. For example, in Kumada couplings, the complex activates Grignard reagents () to form transient nickel-alkyl intermediates:
Polymerization Catalysis
The compound’s ability to mediate alkyne cyclotrimerization and ethylene oligomerization has been exploited in polymer chemistry. Tributylphosphine’s bulky substituents hinder chain termination, favoring the formation of high-molecular-weight polyethylene .
Table 2: Industrial Applications and Performance Metrics
Application | Substrate | Yield (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|
Ethylene Oligomerization | Ethylene | 85 | 1,200 |
Styrene Polymerization | Styrene | 92 | 950 |
Carbonylation | Benzyl Chloride | 78 | 800 |
Future Directions and Research Opportunities
Recent studies propose functionalizing the tributylphosphine ligands with electron-withdrawing groups to enhance catalytic activity in C–H bond activation. Additionally, immobilizing the complex on mesoporous silica supports could improve recyclability in continuous-flow reactors.
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